![molecular formula C17H13N3OS2 B2528829 N-(2-(咪唑并[2,1-b]噻唑-6-基)苯基)-2-(噻吩-3-基)乙酰胺 CAS No. 1795210-45-5](/img/structure/B2528829.png)

N-(2-(咪唑并[2,1-b]噻唑-6-基)苯基)-2-(噻吩-3-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

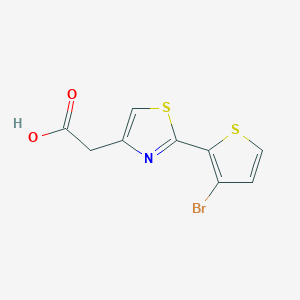

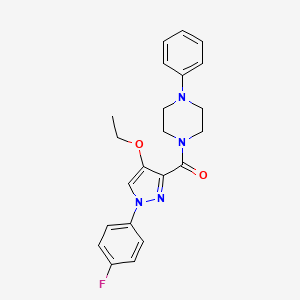

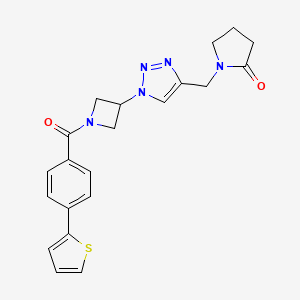

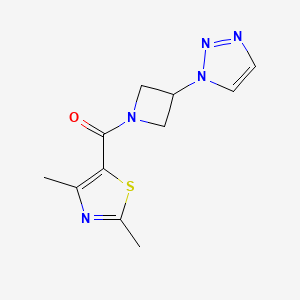

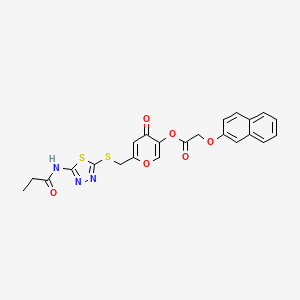

The compound "N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide" is a heterocyclic compound that features an imidazo[2,1-b]thiazole moiety linked to a phenyl group, which is further connected to a thiophene ring through an acetamide linker. This type of compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antitumor properties, as seen in various synthesized derivatives with similar structures .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the reaction of key precursors with various reagents to form a diverse set of products. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can yield a cyanoacetamide derivative, which can then be transformed into different heterocyclic derivatives, including those with thiophene and thiazole rings . The synthetic pathways often rely on regioselective attacks and cyclization, with one-pot reactions under mild conditions being common, which is advantageous for yield and convenience .

Molecular Structure Analysis

The molecular structure of compounds similar to the one often includes multiple heterocyclic rings, such as imidazopyridine, benzothiazole, and thiazolidine, which are known to contribute to the biological activity of the molecules . The presence of these rings can influence the electronic distribution and steric factors, which are crucial for the interaction with biological targets.

Chemical Reactions Analysis

Compounds with acetamide groups can undergo various chemical reactions, including cyclization and nucleophilic attacks, to form a wide range of heterocyclic derivatives . The reactivity of these compounds can be manipulated by the choice of reagents and reaction conditions, leading to the formation of structures such as thiadiazoles, thiophenes, and pyrazoles . These reactions are essential for diversifying the chemical space and enhancing the biological properties of the molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and acidity, are influenced by their molecular structure. For example, the pKa values of related N-(benzothiazole-2-yl)acetamide derivatives have been determined, indicating the protonation sites and the relative acidity of different nitrogen atoms within the heterocyclic rings . These properties are important for the pharmacokinetic behavior of the compounds and can affect their absorption, distribution, metabolism, and excretion (ADME) profiles.

科学研究应用

抗癌和抗肿瘤应用

多项研究合成了N-(2-(咪唑并[2,1-b]噻唑-6-基)苯基)-2-(噻吩-3-基)乙酰胺的衍生物,以评估其潜在的抗肿瘤和抗癌活性。例如,Yurttaş 等人(2015 年)合成了带有不同杂环环系的苯并噻唑衍生物,显示出对一些癌细胞系相当大的抗癌活性 (Yurttaş, Tay, & Demirayak, 2015)。同样,Duran 和 Demirayak(2012 年)专注于咪唑基硫代乙酰胺衍生物,该衍生物表现出合理的抗癌活性,特别是对黑色素瘤型细胞系 (Duran & Demirayak, 2012)。

抗菌活性

与 N-(2-(咪唑并[2,1-b]噻唑-6-基)苯基)-2-(噻吩-3-基)乙酰胺相关的化合物的抗菌特性已在多项研究中得到探索。Fahim 和 Ismael(2019 年)研究了新型磺酰胺衍生物的抗菌活性,该衍生物对各种菌株表现出良好的疗效 (Fahim & Ismael, 2019)。此外,Gullapelli、Thupurani 和 Brahmeshwari(2014 年)合成的化合物经过抗菌活性测试,突出了对这些衍生物的生物活性进行系统研究的潜力 (Gullapelli, Thupurani, & Brahmeshwari, 2014)。

光电性质

Camurlu 和 Guven(2015 年)的研究深入探讨了噻唑基聚噻吩的光电性质,表明了这些化合物在电子应用中的实用性。他们的工作证明了含噻唑单体的潜力,可用于电化学聚合和导电聚合物的研究 (Camurlu & Guven, 2015)。

pKa 测定和药物前体

pKa 值的研究和药物前体的合成对于了解这些化合物的化学行为和潜在治疗应用至关重要。Duran 和 Canbaz(2013 年)专注于新合成的 N-(苯并噻唑-2-基)-2-(4,5-二甲基-1-(苯氨基)-1H-咪唑-2-基硫代)乙酰胺衍生物的 pKa 测定,提供了对其化学反应性的宝贵见解 (Duran & Canbaz, 2013)。

属性

IUPAC Name |

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-thiophen-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS2/c21-16(9-12-5-7-22-11-12)18-14-4-2-1-3-13(14)15-10-20-6-8-23-17(20)19-15/h1-8,10-11H,9H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKQKCSUXLXQOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)CC4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2528751.png)

![N-(4-ethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2528753.png)

![N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B2528759.png)

![3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate](/img/structure/B2528764.png)

![5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2528766.png)